molecular formula C9H10ClFO B2484406 3-Chloro-1-(4-fluorophenyl)propan-1-ol CAS No. 31736-75-1

3-Chloro-1-(4-fluorophenyl)propan-1-ol

Cat. No.: B2484406
CAS No.: 31736-75-1
M. Wt: 188.63
InChI Key: GQGPYILQJAINSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-(4-fluorophenyl)propan-1-ol is a useful research compound. Its molecular formula is C9H10ClFO and its molecular weight is 188.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

  • 3-Chloro-1-(4-fluorophenyl)propan-1-ol has been effectively synthesized through an enantioselective process. Lipase-catalyzed synthesis enables the production of enantiopure forms of this compound, demonstrating its potential for applications in stereochemistry and drug synthesis (Pop et al., 2011).

Crystal Structure Analysis

  • The compound has been characterized through crystal structure analysis, contributing to our understanding of its molecular configuration. This characterization is crucial for applications in material science and molecular engineering (Salian et al., 2018).

Antimicrobial Activity

  • There's research indicating potential antimicrobial properties associated with derivatives of this compound. This suggests its possible use in developing new antimicrobial agents (Nagamani et al., 2018).

Catalytic Applications

  • Research also delves into the use of this compound in catalysis. For instance, its utilization in transfer hydrogenation processes demonstrates its potential in synthetic chemistry and industrial applications (Aydemir et al., 2014).

Asymmetric Synthesis

  • The compound has been employed in asymmetric synthesis, particularly in generating chiral intermediates for antidepressant drugs. This underscores its importance in pharmaceutical synthesis (Choi et al., 2010).

Mechanism of Action

Target of Action

This compound is a synthetic intermediate, and its specific biological targets may depend on the final compounds it is used to synthesize .

Mode of Action

It’s known that this compound can be synthesized from 3-chloro-1-(4-fluorophenyl)propan-1-one using a reduction reaction with sodium borohydride (nabh4) . The resulting alcohol group may interact with biological targets through hydrogen bonding or other intermolecular interactions.

Action Environment

The action, efficacy, and stability of 3-Chloro-1-(4-fluorophenyl)propan-1-ol can be influenced by various environmental factors. For instance, pH and temperature can affect the stability of the compound and its interactions with biological targets .

Biochemical Analysis

Biochemical Properties

It is known to be used in the preparation of 2-Oxo-2H-chromene-3-carboxylic Acid Amide derivatives as Aldo-Keto reductase inhibitors . Aldo-Keto reductases are a family of enzymes involved in the detoxification of aldehydes and ketones.

Cellular Effects

Given its role as a precursor to Aldo-Keto reductase inhibitors , it may influence cellular processes related to the detoxification of aldehydes and ketones.

Molecular Mechanism

As a precursor to Aldo-Keto reductase inhibitors , it may exert its effects through the inhibition of these enzymes, thereby affecting the detoxification of aldehydes and ketones.

Metabolic Pathways

Given its role as a precursor to Aldo-Keto reductase inhibitors , it may interact with enzymes involved in the detoxification of aldehydes and ketones.

Properties

IUPAC Name

3-chloro-1-(4-fluorophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGPYILQJAINSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCCl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.